N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2460750-85-8
VCID: VC5038812
InChI: InChI=1S/C14H22N2.2ClH/c1-12-4-3-5-13(10-12)11-16(2)14-6-8-15-9-7-14;;/h3-5,10,14-15H,6-9,11H2,1-2H3;2*1H
SMILES: CC1=CC(=CC=C1)CN(C)C2CCNCC2.Cl.Cl
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.26

N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride

CAS No.: 2460750-85-8

Cat. No.: VC5038812

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.26

* For research use only. Not for human or veterinary use.

N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride - 2460750-85-8

Specification

CAS No. 2460750-85-8
Molecular Formula C14H24Cl2N2
Molecular Weight 291.26
IUPAC Name N-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C14H22N2.2ClH/c1-12-4-3-5-13(10-12)11-16(2)14-6-8-15-9-7-14;;/h3-5,10,14-15H,6-9,11H2,1-2H3;2*1H
Standard InChI Key QQEMYUGWJXKVFU-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN(C)C2CCNCC2.Cl.Cl

Introduction

N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine; dihydrochloride is a chemical compound belonging to the piperidine class, known for its unique structural properties and potential applications in medicinal chemistry. This compound is synthesized for research purposes and has been studied for its biological activities, particularly in antimicrobial and antiviral domains.

Synthesis and Chemical Reactions

The synthesis of N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine; dihydrochloride typically involves several steps, requiring careful control of temperature and pH to ensure high yields and purity of the final product. Common reagents include sodium hydroxide for base-catalyzed reactions and hydrochloric acid for salt formation.

This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, depending on the choice of reagents and conditions. These reactions are crucial for modifying the compound's structure to explore different biological activities.

Mechanism of Action and Biological Activities

The mechanism of action for N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine; dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to modulate receptor activity, potentially leading to various biochemical effects like enzyme inhibition or receptor signaling alterations. This modulation can influence neurotransmitter systems, making it a candidate for therapeutic applications in neuropharmacology.

Applications in Research and Medicine

N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine; dihydrochloride has potential applications in scientific research, particularly within medicinal chemistry. Its biological activity suggests possible roles in drug discovery efforts targeting antimicrobial and antiviral pathways. Additionally, its ability to interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacological studies.

Safety and Handling

The compound is classified as harmful if swallowed and can cause skin irritation, indicating the need for proper handling and safety precautions during its use in research settings . It is stored at room temperature and is intended for non-human research only, not for therapeutic or veterinary use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator